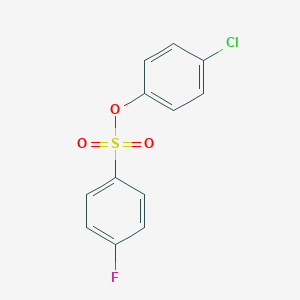
4-Chlorophenyl 4-fluorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 4-fluorobenzenesulfonate, also known as CFBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CFBS is a sulfonate ester that has been used in various applications, including as a reagent in organic synthesis and as a potential pharmaceutical intermediate. In
作用机制
The mechanism of action of 4-Chlorophenyl 4-fluorobenzenesulfonate involves the sulfonation of various functional groups, including hydroxyl, amino, and carbonyl groups. This sulfonation can lead to changes in the physicochemical properties of the target molecule, such as increased water solubility or improved bioavailability. 4-Chlorophenyl 4-fluorobenzenesulfonate can also act as a mild Lewis acid, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects:
4-Chlorophenyl 4-fluorobenzenesulfonate has been shown to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). It has also been shown to inhibit the growth of cancer cells in vitro. 4-Chlorophenyl 4-fluorobenzenesulfonate has been found to have low toxicity in animal studies, making it a promising candidate for further investigation as a potential therapeutic agent.
实验室实验的优点和局限性
4-Chlorophenyl 4-fluorobenzenesulfonate offers several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, 4-Chlorophenyl 4-fluorobenzenesulfonate can be challenging to handle due to its high reactivity and potential for sulfonation of unwanted functional groups. Additionally, its high cost may limit its use in large-scale experiments.
未来方向
There are several potential future directions for research involving 4-Chlorophenyl 4-fluorobenzenesulfonate. One area of interest is the development of new pharmaceutical compounds using 4-Chlorophenyl 4-fluorobenzenesulfonate as an intermediate. Another area of research is the exploration of 4-Chlorophenyl 4-fluorobenzenesulfonate as a potential antiviral agent for the treatment of HSV infections. Further investigation into the mechanism of action of 4-Chlorophenyl 4-fluorobenzenesulfonate and its effects on various biological systems may also lead to new applications and discoveries.
合成方法
The synthesis of 4-Chlorophenyl 4-fluorobenzenesulfonate involves the reaction of 4-chlorophenol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SNAr mechanism, resulting in the formation of 4-Chlorophenyl 4-fluorobenzenesulfonate as the final product. The purity of 4-Chlorophenyl 4-fluorobenzenesulfonate can be improved through recrystallization using solvents such as ethanol or acetonitrile.
科学研究应用
4-Chlorophenyl 4-fluorobenzenesulfonate has been used as a reagent in organic synthesis due to its ability to act as a sulfonating agent. It has been used to synthesize a variety of compounds, including sulfonamides, sulfones, and sulfonate esters. 4-Chlorophenyl 4-fluorobenzenesulfonate has also been explored as a potential intermediate for the synthesis of pharmaceutical compounds such as antihypertensive agents and antiviral drugs.
属性
分子式 |
C12H8ClFO3S |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
(4-chlorophenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C12H8ClFO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI 键 |
CGCGYWPAJMIDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |
规范 SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



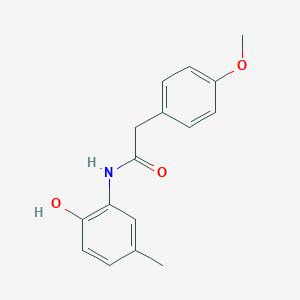
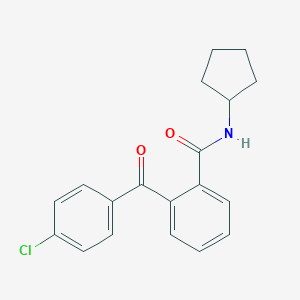
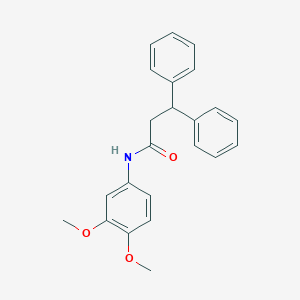
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
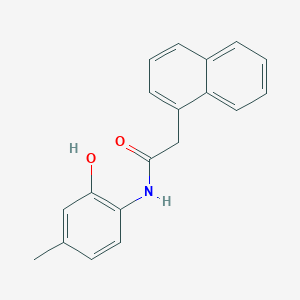

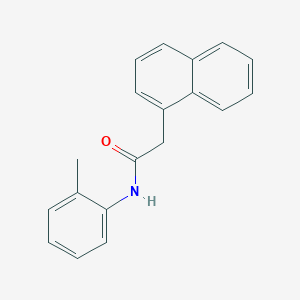

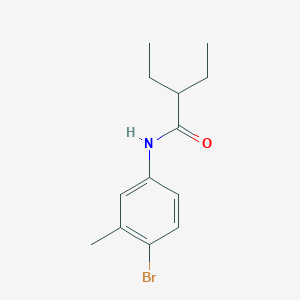

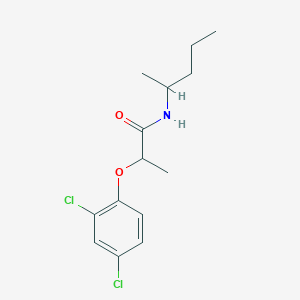

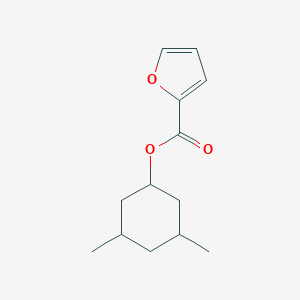
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)